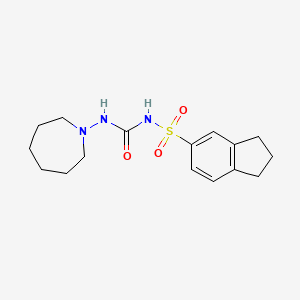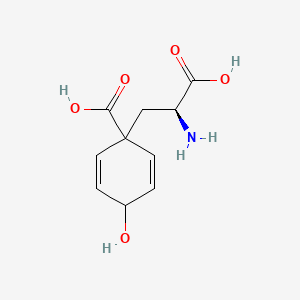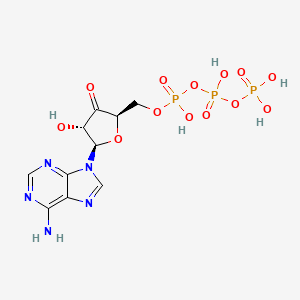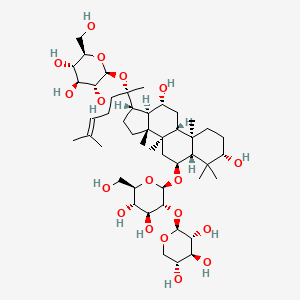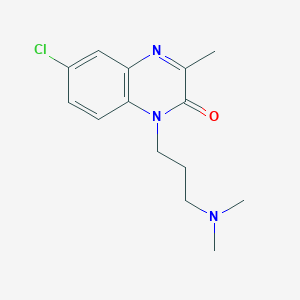
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one
Vue d'ensemble
Description
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one (DMCM) is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. DMCM has been widely used in scientific research to investigate the mechanism of action of GABA-A receptors and their role in various physiological and pathological processes.
Mécanisme D'action
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one acts as a competitive antagonist of the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. By binding to the receptor, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one prevents the binding of GABA and thereby blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in various physiological and pathological effects.
Effets Biochimiques Et Physiologiques
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. At low doses, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can enhance the release of dopamine and other neurotransmitters, leading to an increase in locomotor activity and other behavioral effects. At higher doses, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can cause convulsions, respiratory depression, and other toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the GABA-A receptor, which allows for the investigation of the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several limitations as well. It can be toxic at high doses, which limits its use in certain experiments. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one and its effects on the GABA-A receptor. One area of interest is the role of this receptor in the development of addiction and other psychiatric disorders. 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been shown to affect the release of dopamine and other neurotransmitters, which are involved in reward pathways and addiction. Another area of interest is the development of new drugs that target the GABA-A receptor and its subunits, which could have therapeutic potential for various neurological and psychiatric disorders. Finally, further studies are needed to investigate the long-term effects of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one on the central nervous system and its potential for neurotoxicity.
Méthodes De Synthèse
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can be synthesized by reacting 3-methylquinoxaline-2,4-dione with dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been extensively used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of the GABA-A receptor, which is an important neurotransmitter receptor in the central nervous system. 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has been used to investigate the mechanism of action of GABA-A receptors, their subunit composition, and their role in the regulation of synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
6-chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10-14(19)18(8-4-7-17(2)3)13-6-5-11(15)9-12(13)16-10/h5-6,9H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQXUPJAPJBPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907773 | |
| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |
CAS RN |
102582-79-6 | |
| Record name | 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




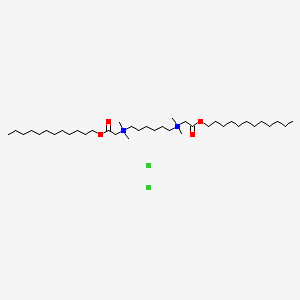
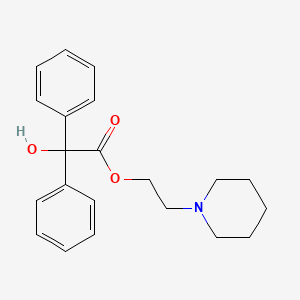

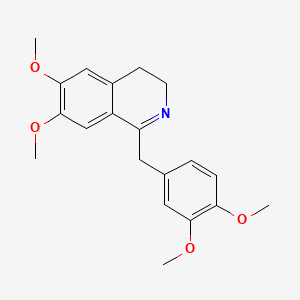
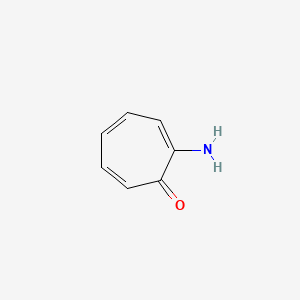
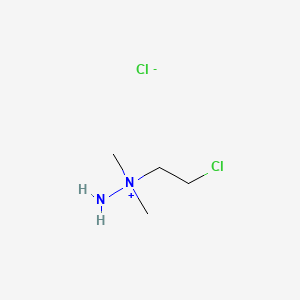
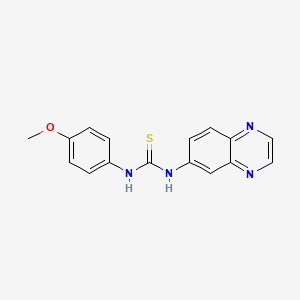
![(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one](/img/structure/B1221460.png)
